molecular formula C23H29NO7 B1671303 Esreboxetine succinate CAS No. 635724-55-9

Esreboxetine succinate

Cat. No. B1671303
M. Wt: 431.5 g/mol
InChI Key: YXZTUOWIYOESGT-HLRBRJAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esreboxetine succinate is a selective norepinephrine reuptake inhibitor . It was under development by Pfizer for the treatment of neuropathic pain and fibromyalgia but failed to show significant benefit over currently available medications and was discontinued .


Synthesis Analysis

Esreboxetine succinate has been synthesized enantioselectively from cinnamyl bromide using a Sharpless asymmetric dihydroxylation as the key step .


Molecular Structure Analysis

The molecular formula of Esreboxetine is C19H23NO3 . The average mass is 313.391 Da and the monoisotopic mass is 313.167786 Da . The molecular formula of Esreboxetine succinate is C23H29NO7 . The molecular weight is 431.480 .


Physical And Chemical Properties Analysis

Esreboxetine has an average mass of 313.391 Da and a monoisotopic mass of 313.167786 Da . The molecular weight of Esreboxetine succinate is 431.480 .

Scientific Research Applications

1. Treatment of Fibromyalgia

  • Summary of Application : Esreboxetine succinate is an extended-release, potent and highly-selective norepinephrine reuptake inhibitor under investigation for fibromyalgia . It has demonstrated efficacy and safety in placebo-controlled fibromyalgia trials ranging in duration from 8-14 weeks .
  • Results or Outcomes : The long-term safety and efficacy of Esreboxetine for the treatment of Fibromyalgia have been demonstrated .

2. Bio-Succinic Acid Production

  • Summary of Application : The production of bio-based succinic acid through microbial CO2 fixation and conversion has gained significant attention as a promising approach to mitigate greenhouse gas emissions .
  • Methods of Application : This involves the use of microbial cell factories to convert renewable energies and atmospheric CO2 into fuels, chemicals and biodegradable plastic .
  • Results or Outcomes : The low CO2 utilization efficiency limits the efficient biosynthesis of succinic acid . Therefore, it is crucial from environmental and economic perspectives to enhance the efficiency of CO2 utilization in bio-succinic acid production .

3. Biomedical Applications

  • Summary of Application : Polybutylene succinate (PBS) has demonstrated great potential in biomedical applications due to their attractive features .

4. Treatment of Neuropathic Pain

  • Results or Outcomes : The drug did not show significant benefit over currently available medications for neuropathic pain .

5. Treatment of Clinical Depression

  • Summary of Application : Reboxetine, the racemic form of Esreboxetine, is used in the treatment of clinical depression .

6. Treatment of Panic Disorder

  • Summary of Application : Reboxetine, the racemic form of Esreboxetine, is used in the treatment of panic disorder .

Safety And Hazards

Esreboxetine succinate should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away and upwind .

properties

IUPAC Name

butanedioic acid;(2S)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.C4H6O4/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;5-3(6)1-2-4(7)8/h3-11,18-20H,2,12-14H2,1H3;1-2H2,(H,5,6)(H,7,8)/t18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZTUOWIYOESGT-HLRBRJAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Esreboxetine succinate

CAS RN

635724-55-9
Record name Esreboxetine succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635724559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ESREBOXETINE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQO13W6OCH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Esreboxetine succinate
Reactant of Route 2
Esreboxetine succinate
Reactant of Route 3
Esreboxetine succinate
Reactant of Route 4
Esreboxetine succinate
Reactant of Route 5
Esreboxetine succinate
Reactant of Route 6
Esreboxetine succinate

Citations

For This Compound
5
Citations
N Klarskov, D Scholfield, K Soma, A Darekar, I Mills… - The Journal of …, 2009 - Elsevier
… The sequences used were Sequence 1—4 mg esreboxetine succinate oral dose → matching placebo, Sequence 2—Placebo → esreboxetine succinate. A total of 22 women were …
Number of citations: 25 www.sciencedirect.com
KE Henegar, M Cebula - Org. Process Res. Dev, 2007 - drugapprovalsint.com
Esreboxetine is a selective norepinephrine reuptake inhibitor which was under development by Pfizer for the treatment of neuropathic pain and fibromyalgia but failed to show …
Number of citations: 1 drugapprovalsint.com
PV Fish, M Mackenny, G Bish, T Buxton, R Cave… - Tetrahedron …, 2009 - Elsevier
… Henegar and Cebula reported a process development for the synthesis of esreboxetine succinate employing a Sharpless asymmetric epoxidation of cinnamyl alcohol to epoxy alcohol 5…
Number of citations: 17 www.sciencedirect.com
F Moschona, I Savvopoulou, M Tsitopoulou, D Tataraki… - Catalysts, 2020 - mdpi.com
… The progression of esreboxetine succinate to clinical candidate status precipitated the need … were required to produce 1 kg of esreboxetine succinate. In addition, using an established …
Number of citations: 56 www.mdpi.com
G de Gonzalo, AR Alcántara… - Expert Opinion on …, 2022 - Taylor & Francis
… Likewise, esreboxetine succinate has been explored for the treatment of fibromyalgia in clinical phase studies [Citation36]. Herein, hydrolases applied in organic media – to perform an …
Number of citations: 4 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.